molecular formula C8H16O2 B147498 2,2,4,4-Tetramethyl-1,3-cyclobutanediol CAS No. 3010-96-6

2,2,4,4-Tetramethyl-1,3-cyclobutanediol

Cat. No. B147498
CAS RN: 3010-96-6
M. Wt: 144.21 g/mol
InChI Key: FQXGHZNSUOHCLO-UHFFFAOYSA-N
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Description

2,2,4,4-Tetramethyl-1,3-cyclobutanediol is a chemical compound that is part of the cyclobutanone family, which is characterized by a four-membered ring structure with ketone functionalities. The compound's derivatives and related structures have been the subject of various studies due to their interesting chemical properties and potential applications in organic synthesis.

Synthesis Analysis

The synthesis of cyclobutanone derivatives can be achieved through various methods. One such method involves the Lewis acid-catalyzed intermolecular [4 + 2] cycloaddition of 3-alkoxycyclobutanones with aldehydes or ketones, as reported in one study . This process allows for the regioselective and diastereoselective formation of bicyclic compounds. Another approach to synthesizing related structures is the intramolecular Wittig reaction, which has been used to prepare tetraalkyl cyclobutene-1,2,3,4-tetracarboxylates, which can undergo electrocyclic ring-opening reactions to produce 1,3-dienes .

Molecular Structure Analysis

The molecular structure of cyclobutanone derivatives can be quite complex. For instance, the crystal structure of a related compound, 1,2,3,4-tetramethylcyclobutadiene-nickel dichloride, has been determined to be monoclinic with specific cell dimensions and space group. The cyclobutadiene ring in this compound is planar and appears to be square or nearly so, with the methyl groups displaced outwards due to steric interference .

Chemical Reactions Analysis

Cyclobutanone derivatives undergo various chemical reactions depending on the reaction conditions and the nucleophilicity of the attacking species. For example, the reaction of 2,2,4,4-tetramethyl-1,3-cyclobutanedione with primary amines can lead to the formation of N-substituted imines, which can be hydrolyzed to amides in the presence of water . Additionally, the reaction of 2,2,4,4-tetramethyl-3-thiocyclobutanone S-methylide with polymerizable olefins via [3 + 2] cycloaddition has been shown to proceed through a polar, two-step mechanism with a zwitterionic intermediate .

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclobutanone derivatives are influenced by their molecular structure. For example, the photoelectron spectra of 3,3,4,4-tetramethyl-1,2-bis(methoxyimino)cyclobutane isomers reveal the effect of the orientation of methoxy groups on the energy of the π levels and the order of the lone-pair levels . These properties are essential for understanding the reactivity and potential applications of these compounds in organic synthesis.

Scientific Research Applications

Synthesis Technology and Application Status

  • 2,2,4,4-Tetramethyl-1,3-cyclobutanediol (CBDO) can be synthesized to create polyesters with higher glass transition temperature, good weather resistance, and hydrolysis resistance. The synthesis involves pyrolyzing isobutyric acid or isobutyric anhydride into dimethylketene, followed by dimerization and hydrogenation. The technology is mainly monopolized by Eastman Chemical Company in the USA (Lou Yang, 2013).

Separation and Identification Techniques

  • Gas chromatography-mass spectrometry can separate and identify cis- and trans-2,2,4,4-tetramethyl-1,3-cyclobutanediol isomers. Silyl derivatives are used for this process, showing significant reactivity differences, allowing for the identification of these isomers (B. Török, Z. Szegletes, & Á. Molnár, 1994).

Alternative to Bisphenol A in Polymers

  • Polymers based on 2,2,4,4-tetramethyl-1,3-cyclobutanediol (TMCD) exhibit excellent thermal stability, mechanical properties, and optical clarity. TMCD can replace bisphenol A in polycarbonates and polyesters, generating interest in both commercial and academic fields (Daniel J. Burke et al., 2012).

Polyformals Properties

  • The polyformal of 2,2,4,4-tetramethyl-1,3-cyclobutanediol shows unusual properties, like a reversible transition in its crystalline phase and high resistance to hydrolysis. Its physical properties have been studied in various forms, including molded specimens, films, and fibers (W. Jackson & J. Caldwell, 1963).

properties

IUPAC Name

2,2,4,4-tetramethylcyclobutane-1,3-diol
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InChI

InChI=1S/C8H16O2/c1-7(2)5(9)8(3,4)6(7)10/h5-6,9-10H,1-4H3
Source PubChem
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InChI Key

FQXGHZNSUOHCLO-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C(C1O)(C)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O2
Source PubChem
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DSSTOX Substance ID

DTXSID9044908, DTXSID301263004
Record name 2,2,4,4-Tetramethylcyclobutane-1,3-diol
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Record name cis-2,2,4,4-Tetramethyl-1,3-cyclobutanediol
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Molecular Weight

144.21 g/mol
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Physical Description

Liquid
Record name 1,3-Cyclobutanediol, 2,2,4,4-tetramethyl-
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Product Name

2,2,4,4-Tetramethyl-1,3-cyclobutanediol

CAS RN

3010-96-6, 2694-23-7, 3039-96-1
Record name Tetramethyl-1,3-cyclobutanediol
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Record name 2,2,4,4-Tetramethyl-1,3-cyclobutanediol, trans-
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Record name 2,2,4,4-Tetramethylcyclobutane-1,3-diol
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Record name 2,2,4,4-Tetramethyl-1,3-cyclobutanediol, cis-
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Record name 1,3-Cyclobutanediol, 2,2,4,4-tetramethyl-
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Record name 2,2,4,4-Tetramethylcyclobutane-1,3-diol
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Record name cis-2,2,4,4-Tetramethyl-1,3-cyclobutanediol
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Record name 2,2,4,4-tetramethylcyclobutane-1,3-diol, mixed isomers
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Record name 2,2,4,4-TETRAMETHYL-1,3-CYCLOBUTANEDIOL, TRANS-
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Record name 2,2,4,4-TETRAMETHYL-1,3-CYCLOBUTANEDIOL, CIS-
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Synthesis routes and methods I

Procedure details

A solution of 18.0 wt % 2,2,4,4-tetramethylcyclobutane-1,3-dione and 3.90 wt % isobutyric acid in isobutyl isobutyrate was added to the reactor system containing 405 mL of a 2 wt % Ru-0.5 wt % Re-0.025 wt % Sn on alumina catalyst at a rate of 20 mL/min. The pressure at the top of the reactor was maintained at 500 psig and the temperature at the top of the catalyst bed was 128° C. These conditions were maintained for 24 hours. The average conversion of the dione was 98.4%. 2,2,4,4-Tetramethylcyclobutane-1,3-diol (16.5 wt %) was obtained at a rate of 24.8 lb/ft3 catalyst/hr (3.50 mmol/g/hr). The average conversion of isobutyric acid was 44.4% (0.592 mmol/g-hr).
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Synthesis routes and methods II

Procedure details

A 300 mL Autoclave Engineers autoclave was charged with 25 grams of 2,2,4,4-tetramethylcyclobutane-1,3-dione, 87.50 grams Isopar™ G, 12.50 grams of water, and approximately 8 grams of washed raney nickel catalyst. The autoclave was pressure purged three times with nitrogen and three times with hydrogen, and the pressure was increased to 3.5 MPa (500 psig) with hydrogen. The autoclave was heated to 100° C. with stirring at approximately 1400 rpm and held for 5 hours at 3.5 MPa (500 psig). Analysis of the product by gas chromatography indicated that complete conversion of the 2,2,4,4-tetramethylcyclobutane-1,3-dione was obtained with 97.3% selectivity to 2,2,4,4-tetramethycyclobutane-1,3-diol with a cis:trans ratio of 0.6:1.
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25 g
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Synthesis routes and methods III

Procedure details

A 2 liter Parr autoclave was charged with 100 grams of 2,2,4,4-tetramethylcyclobutane-1,3-dione, 300 grams of 4-methyl-2-pentanol, and 50 grams of 2% ruthenium on alumina (surface area=10 m2/g, purchased from BASF Catalysts). The autoclave was pressure purged three times with nitrogen and three times with hydrogen, and the pressure was increased to 3.5 MPa (500 psig) with hydrogen. The autoclave was heated to 100° C. with stirring at approximately 1300 rpm and held for 6 hours at 3.5 MPa (500 psig). Analysis of the product by gas chromatography indicated that complete conversion of the 2,2,4,4-tetramethylcyclobutane-1,3-dione was obtained with 99.5% selectivity to 2,2,4,4-tetramethycyclobutane-1,3-diol with a cis:trans ratio of 1.54:1.
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100 g
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300 g
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50 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,2,4,4-Tetramethyl-1,3-cyclobutanediol
Reactant of Route 2
2,2,4,4-Tetramethyl-1,3-cyclobutanediol
Reactant of Route 3
2,2,4,4-Tetramethyl-1,3-cyclobutanediol
Reactant of Route 4
2,2,4,4-Tetramethyl-1,3-cyclobutanediol
Reactant of Route 5
2,2,4,4-Tetramethyl-1,3-cyclobutanediol
Reactant of Route 6
2,2,4,4-Tetramethyl-1,3-cyclobutanediol

Citations

For This Compound
359
Citations
J Wang, X Liu, J Zhu, Y Jiang - Polymers, 2017 - mdpi.com
Bio-based polyesters derived from 2,5-furandicarboxylic acid (FDCA), including poly (ethylene 2,5-furandicarboxylate) (PEF), poly(propylene 2,5-furandicarboxylate) (PPF), and poly(…
Number of citations: 65 www.mdpi.com
DR Kelsey, BM Scardino, JS Grebowicz… - …, 2000 - ACS Publications
A new family of terephthalate-based copolyesters has been found to exhibit high impact resistance combined with good thermal properties, ultraviolet stability, optical clarity, and low …
Number of citations: 157 pubs.acs.org
M Zhang, RB Moore, TE Long - Journal of Polymer Science Part …, 2012 - Wiley Online Library
Conventional melt transesterification successfully produced high‐molecular‐weight segmented copolyesters. A rigid, high‐T g polyester precursor containing the cycloaliphatic …
Number of citations: 40 onlinelibrary.wiley.com
NC Hoppens, TW Hudnall, A Foster… - Journal of Polymer …, 2004 - Wiley Online Library
With the massive changes taking place in the world today, the development of new thermally and mechanically stable polymeric materials is of utmost importance. This article focuses …
Number of citations: 32 onlinelibrary.wiley.com
CC Geiger, JD Davies, WH Daly - Journal of Polymer Science …, 1995 - Wiley Online Library
The synthesis of copolycarbonates with high aliphatic contents for possible applications as optical plastics is described. Copolymers of 2,2,4,4‐tetramethyl‐1,3‐cyclobutanediol (TMCBD…
Number of citations: 18 onlinelibrary.wiley.com
E Andersen, R Mikkelsen, S Kristiansen, M Hinge - RSC advances, 2019 - pubs.rsc.org
Successfully evaluating plastic lifetime requires understanding of the relationships between polymer dynamics and mechanical performance as a function of thermal ageing. The …
Number of citations: 13 pubs.rsc.org
MS Sulatha, S Purushotham, U Natarajan - Polymer, 2002 - Elsevier
Conformational properties of polyesters based on terephthalate and cyclohexylene dicarboxylate with 1,4-cyclohexanedimethanol and 2,2,4,4-tetramethyl-1,3-cylcobutanediol are …
Number of citations: 12 www.sciencedirect.com
Y Si, L Yang, C Wang, Y Cheng, S Yao, L Wang… - Catalysis …, 2022 - Elsevier
A series of supported Ru based catalysts (support = AC, Al 2 O 3 , SiO 2 , HZSM-5) were prepared with different methods and applied in the hydrogenation of 2,2,4,4-tetramethyl-1,3-…
Number of citations: 3 www.sciencedirect.com
N Dixit - 2012 - vtechworks.lib.vt.edu
Thermal and morphological studies of the segmented multiblock copolyesters containing 2,2,4,4-tetramethyl-1,3-cyclobutanediol and dimethyl-1,4-cyclohexane dicarboxylate were …
Number of citations: 0 vtechworks.lib.vt.edu
Y Si, L Yang, S Yao, S Jiang, Y Cheng, L Wang… - Applied Catalysis A …, 2023 - Elsevier
Ru/AC catalysts with different particle sizes were prepared by tuning the calcination temperature and atmosphere. The performance in the hydrogenation of 2,2,4,4-tetramethyl-1,3-…
Number of citations: 0 www.sciencedirect.com

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